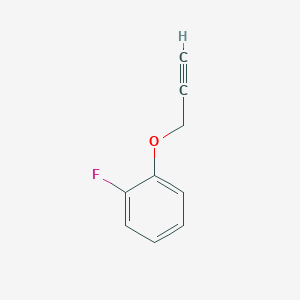

1-Fluoro-2-(prop-2-yn-1-yloxy)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPHWSBGBCOPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Advantage of Fluorine in Aromatic Systems

The introduction of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter the physicochemical properties of a molecule.

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the in vivo half-life of a drug candidate.

Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets such as enzymes and receptors, potentially enhancing binding affinity and selectivity.

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine atoms, which can improve its ability to cross cell membranes. nih.gov

The electron-withdrawing nature of fluorine also influences the reactivity of the aromatic ring, which can be exploited in various synthetic methodologies.

The Synthetic Versatility of the Propargyl Ether Functional Group

The propargyl ether functionality is a cornerstone in modern synthetic organic chemistry due to the reactivity of its terminal alkyne. This group provides a gateway to a multitude of chemical transformations, enabling the construction of intricate molecular frameworks.

Prominent roles of the propargyl ether moiety include:

Click Chemistry: The terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable triazole linkage. This "click" reaction is widely used in bioconjugation, materials science, and drug discovery.

Coupling Reactions: The alkyne can undergo various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Protecting Group: The propargyl group can be used as a protecting group for alcohols and phenols, which is stable under a range of conditions and can be selectively removed.

The versatility of the propargyl group makes it an invaluable tool for the synthesis of complex organic molecules, polymers, and macrocycles. nih.govnih.gov

1 Fluoro 2 Prop 2 Yn 1 Yloxy Benzene: a Building Block for Advanced Molecular Design

Alkyne-Mediated Transformations

The propargyl group is the primary center of reactivity in this compound, participating in a host of transformations that are fundamental to modern organic synthesis, materials science, and bioconjugation.

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of the terminal alkyne with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.gov The reaction is lauded for its high efficiency, stereospecificity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.goveijppr.com These features make it a powerful tool for linking this compound to other molecular fragments. nih.gov

In the absence of a copper catalyst, the reaction between azides and terminal alkynes is impractically slow. nih.gov An alternative, metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. While not directly applicable to this compound itself, it represents a key bioorthogonal conjugation strategy for which this compound's azide-functionalized counterparts could be designed. eijppr.com

The mechanism of the CuAAC reaction is generally accepted to proceed through a stepwise pathway involving copper(I) acetylide intermediates. nih.gov Kinetic studies have shown that the ligand-free reaction is second order with respect to the copper(I) catalyst concentration, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. nih.gov

The key steps in the mechanism are:

Formation of a Copper-Alkyne Complex: A copper(I) ion coordinates to the alkyne of this compound, significantly increasing the acidity of the terminal proton. nih.gov

Deprotonation: A base facilitates the deprotonation of the terminal alkyne, forming a copper acetylide. In many protocols, the base is mild, such as an amine.

Azide Coordination and Cyclization: An organic azide coordinates to the copper center. The distal nitrogen of the azide then attacks the internal carbon of the copper acetylide. This cyclization is typically the rate-determining step of the reaction. nih.govresearchgate.net

Protonolysis and Catalyst Regeneration: The resulting copper triazolide intermediate is protonated to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.

Real-time infrared spectroscopy and DFT (Density Functional Theory) calculations have been employed to probe the reaction mechanism, confirming that the formation of the triazole ring from an azide-alkyne complex is the rate-determining step. researchgate.netresearchgate.net The enormous rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal reaction is attributed to the copper catalyst lowering the activation barrier for the cyclization step. nih.govnih.gov

| Reaction Parameter | Observation | Implication |

| Reaction Order | Second order in [Cu(I)] (ligand-free) | Suggests a dinuclear copper intermediate is involved in the rate-determining step. |

| Rate-Limiting Step | Cyclization of azide and alkyne coordinated to copper | Confirmed by spectroscopic and computational studies. nih.govresearchgate.net |

| Activation Energy | Significantly lower than the uncatalyzed reaction | Explains the massive rate acceleration (10⁶ to 10⁷-fold). nih.gov |

The choice of catalyst and ligand profoundly impacts the efficiency and outcome of the CuAAC reaction. While simple copper(I) salts like CuI or CuBr can be used, they often suffer from poor solubility and instability towards oxidation. A common strategy is to generate the active Cu(I) species in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.

The addition of a coordinating ligand is crucial for several reasons:

Stabilization: Ligands stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation to the inactive Cu(II) state.

Solubilization: Ligands can increase the solubility of the copper catalyst in various solvents.

Rate Acceleration: Certain ligands can dramatically accelerate the reaction rate. nih.gov

A wide array of nitrogen-based ligands, such as tris(triazolylmethyl)amines (e.g., TBTA) and tris(hydroxypropyltriazolyl)methylamine (THPTA), have been developed. researchgate.net The ligand choice depends on the reaction conditions; for instance, some ligands that are highly effective in organic solvents may be inhibitory in aqueous media if used in excess. nih.gov The counter-ion of the copper complex can also influence catalytic efficiency, with nitrate (B79036) ions showing a positive effect in some systems. mdpi.com

A key feature of the CuAAC is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a six-membered copper-containing intermediate that can only lead to the 1,4-isomer. nih.gov This contrasts with the uncatalyzed thermal reaction, which typically produces a mixture of 1,4- and 1,5-regioisomers.

| Ligand/Catalyst System | Key Features | Typical Application |

| CuSO₄ / Sodium Ascorbate | Simple, inexpensive, generates Cu(I) in situ. | General synthetic applications. |

| Cu(I) salt (e.g., CuI, CuBr) | Direct source of active catalyst. | Used when reducing agents are undesirable. |

| Tris(triazolylmethyl)amine (TBTA) | Stabilizes Cu(I), accelerates reaction. | Organic solvents. |

| Tris(hydroxypropyltriazolyl)methylamine (THPTA) | Water-soluble, accelerates reaction, protects biomolecules. | Bioconjugation in aqueous media. researchgate.net |

| Heteroleptic Cu(I) Complexes (e.g., [Cu(Phen)(PPh₃)₂][NO₃]) | Pre-formed, stable, highly active catalysts. | Can be used at low catalyst loadings. mdpi.com |

The terminal C-H bond of the alkyne in this compound is amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This powerful reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide/triflate. rsc.org The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. csic.esorgsyn.org

The Sonogashira coupling allows for the direct connection of the this compound moiety to other aromatic or vinylic systems, providing a straightforward route to conjugated enynes and oligo(p-phenyleneethynylene)s. nih.govscielo.org.mx The reaction conditions can be optimized by varying the solvent, palladium source, and base to achieve high yields. scielo.org.mx

A common side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This process, known as Glaser coupling, can be minimized by running the reaction under an inert atmosphere and carefully controlling the reaction conditions. nih.gov

While the azide-alkyne cycloaddition is the most prominent, the alkyne group in this compound can potentially participate in other cycloaddition reactions. These metal-free click reactions, such as Diels-Alder and other [3+2] cycloadditions, expand the synthetic utility of the compound. tue.nlcapes.gov.br For instance, terminal alkynes can react with 1,3-dienes in [4+2] Diels-Alder reactions, particularly when the alkyne is activated by an electron-withdrawing group or under high-temperature conditions. They can also undergo [3+2] cycloadditions with other 1,3-dipoles besides azides, such as nitrile oxides or nitrones, to generate different five-membered heterocyclic rings.

Aryl propargyl ethers, such as this compound, can undergo transition metal-catalyzed cycloisomerization reactions. Depending on the catalyst and reaction conditions, different cyclic products can be formed. For example, gold or platinum catalysts can promote the intramolecular cyclization of aryl propargyl ethers to form chromene derivatives via a 6-endo-dig pathway. acs.org Frustrated Lewis Pairs (FLPs) have also been shown to mediate this transformation to yield chromenylium (B1244687) derivatives. acs.orgnih.gov

As mentioned previously, the terminal alkyne can undergo oxidative dimerization, a reaction known as the Glaser-Hay coupling. researchgate.netrsc.org This reaction involves the homocoupling of two alkyne molecules in the presence of a copper catalyst (e.g., CuCl or Cu(OAc)₂) and an oxidant, typically oxygen from the air, to form a symmetrical 1,3-diyne. nih.govwikipedia.org This reaction can be a deliberate synthetic strategy to create dimeric structures or an undesirable side reaction during other copper-catalyzed processes like the Sonogashira or CuAAC reactions. nih.govchim.it

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Terminal Alkyne Moiety

Fluoroarene Reactivity

The fluorine substituent on the benzene (B151609) ring plays a pivotal role in dictating the reactivity of the aryl moiety. Its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect create a nuanced reactivity profile towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The presence of the electronegative fluorine atom activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unsubstituted benzene. nih.gov The electron-withdrawing nature of fluorine polarizes the C-F bond and helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govresearchgate.net For an efficient SNAr reaction to occur, the aromatic ring is often further activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org In the case of this compound, while the propargyloxy group is not a strong deactivating group, the fluorine atom itself can act as a leaving group in the presence of a potent nucleophile.

SNAr reactions on fluoroarenes are a cornerstone of synthetic organic chemistry, allowing for the introduction of a wide array of functional groups. For instance, the displacement of a fluoride (B91410) ion by nucleophiles such as amines, alkoxides, or thiolates provides a direct route to substituted anilines, aryl ethers, and thioethers, respectively. While specific literature detailing SNAr reactions on this compound is not abundant, the general principles of SNAr on fluoroarenes suggest that it would readily react with suitable nucleophiles under appropriate conditions, such as heating in a polar aprotic solvent.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoroarenes

| Nucleophile | Reagent | Product Type |

| Amine | R₂NH | N-Aryl Amine |

| Alkoxide | RO⁻ | Aryl Ether |

| Thiolate | RS⁻ | Aryl Thioether |

This table represents the general reactivity of fluoroarenes in SNAr reactions and is not based on specific experimental data for this compound.

Electrophilic Aromatic Substitution Reactivity of the Aryl Moiety

In contrast to nucleophilic substitution, the fluorine atom in this compound has a deactivating, yet ortho-, para-directing effect on electrophilic aromatic substitution (EAS) reactions. The inductive electron withdrawal by fluorine deactivates the ring towards electrophilic attack compared to benzene. scielo.org.mx However, the lone pairs on the fluorine and the oxygen of the ether linkage can be donated via resonance, directing incoming electrophiles to the ortho and para positions. scielo.org.mx

The propargyloxy group at the 2-position will also influence the regioselectivity of EAS reactions. The ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the propargyloxy group and ortho and para to the fluorine atom. The interplay of these directing effects will determine the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comwisc.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Position of Substitution |

| NO₂⁺ (Nitration) | Primarily para to the propargyloxy group |

| Br⁺ (Bromination) | Primarily para to the propargyloxy group |

| SO₃ (Sulfonation) | Primarily para to the propargyloxy group |

This table is a prediction based on general principles of electrophilic aromatic substitution and the directing effects of the substituents.

Chemoselective Functionalization of the Propargyl Ether Linkage

The propargyl ether moiety of this compound is a highly versatile functional group that can undergo a variety of chemoselective transformations. The terminal alkyne is particularly amenable to a range of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an azide.

Another important transformation of the terminal alkyne is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This reaction is catalyzed by palladium and copper complexes and is a powerful tool for the synthesis of conjugated enynes and arylalkynes. researchgate.netresearchgate.net The Sonogashira reaction can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. researchgate.net

Derivatization Strategies for Complex Molecular Assembly

The dual reactivity of this compound, with a modifiable fluoroarene and a functionalizable propargyl group, makes it an excellent scaffold for the assembly of complex molecules. beilstein-journals.org A synthetic strategy could involve, for example, an initial SNAr reaction at the fluorine-bearing position to introduce a new substituent, followed by a subsequent functionalization of the alkyne via click chemistry or Sonogashira coupling. This sequential approach allows for the controlled and stepwise construction of intricate molecular architectures.

The ability to perform these reactions chemoselectively is crucial. For instance, the conditions for a Sonogashira coupling on the alkyne can be chosen to be mild enough to avoid a competing SNAr reaction on the fluoroarene. Conversely, a high-temperature SNAr reaction could be performed without affecting the propargyl group. This orthogonal reactivity is a key feature that underscores the utility of this compound as a versatile building block in medicinal chemistry, materials science, and other areas of chemical research.

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 2 Prop 2 Yn 1 Yloxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-fluoro-2-(prop-2-yn-1-yloxy)benzene, providing detailed information about its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propargyl and aromatic protons. The terminal acetylenic proton (H-C≡) typically appears as a triplet due to coupling with the methylene (B1212753) protons. The methylene protons (-O-CH₂-) would likely present as a doublet of doublets, coupling to both the acetylenic proton and potentially showing long-range coupling to the aromatic ring protons. The four aromatic protons will exhibit a complex multiplet pattern in the aromatic region of the spectrum. This complexity arises from proton-proton (H-H) spin-spin coupling as well as heteronuclear coupling to the adjacent fluorine atom (H-F).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine unique carbon signals. The propargyl group carbons (CH₂, C≡C, C-H) have characteristic chemical shifts. The six aromatic carbons will show distinct resonances, with their chemical shifts significantly influenced by the electronic effects of the fluoro and propargyloxy substituents. The carbon directly bonded to the fluorine atom (C1) will exhibit a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are also expected for the other aromatic carbons.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive probe. biophysics.org The spectrum of this compound will show a single resonance for the fluorine atom. huji.ac.il The chemical shift of this signal is indicative of the electronic environment of the C-F bond. biophysics.org This signal will be split into a complex multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring, providing further structural confirmation. epa.gov The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the local molecular environment. huji.ac.il

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (C≡H ) | ~2.5 | t (triplet) | JHH ≈ 2.4 Hz |

| ¹H (-O-CH₂ -) | ~4.7 | d (doublet) | JHH ≈ 2.4 Hz |

| ¹H (Aromatic) | ~6.9 - 7.3 | m (multiplet) | JHH, JHF |

| ¹³C (C -F) | ~150 - 155 | d (doublet) | ¹JCF ≈ 240-250 Hz |

| ¹³C (C -O) | ~145 - 150 | d (doublet) | ²JCF ≈ 10-15 Hz |

| ¹³C (Aromatic) | ~115 - 125 | m (multiplets) | JCF |

| ¹³C (-O-CH₂ -) | ~56 | s (singlet) | |

| ¹³C (-C ≡CH) | ~78 | s (singlet) | |

| ¹³C (-C≡C H) | ~76 | s (singlet) | |

| ¹⁹F | ~ -120 to -140 | m (multiplet) | JHF |

Vibrational Spectroscopy for Molecular Dynamics (FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are complementary methods used to probe the molecular vibrations of this compound. nih.gov These techniques identify the functional groups present in the molecule. researchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. thermofisher.com Key expected absorption bands include a sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne. A weaker absorption around 2100-2150 cm⁻¹ corresponds to the C≡C triple bond stretch. The C-F bond will produce a strong absorption in the 1200-1100 cm⁻¹ region. Other significant peaks include the aryl-alkyl ether C-O-C stretches and the characteristic aromatic C=C stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. irphouse.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to nonpolar bonds. Therefore, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. Symmetrically substituted aromatic ring vibrations are also typically strong in Raman spectra.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| ≡C-H | Stretching | ~3300 | Strong, Sharp | Medium |

| C≡C | Stretching | ~2150 | Weak to Medium | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| CH₂ | Stretching | 2850 - 2960 | Medium | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Medium to Strong |

| Aryl C-O-C | Asymmetric Stretch | ~1250 | Strong | Weak |

| C-F | Stretching | 1100 - 1200 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass and confirming the elemental formula of this compound, which is C₉H₇FO. sigmaaldrich.comchemscene.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of C₉H₇FO is 150.0481 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this theoretical value with high accuracy, typically within 5 ppm.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of structurally related compounds allows for well-founded predictions about its solid-state characteristics. mdpi.com X-ray crystallography would reveal the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Based on analogous structures, it is anticipated that the crystal packing would be governed by a combination of weak intermolecular forces. These likely include π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, weak C-H···O and C-H···F hydrogen bonds involving the acetylenic, methylene, and aromatic protons as donors and the ether oxygen or fluorine atom as acceptors would likely play a significant role in stabilizing the crystal lattice. The conformation of the flexible propargyloxy side chain relative to the plane of the benzene (B151609) ring would also be determined.

Interactive Table: Predicted Crystallographic Parameters (based on related structures)

| Parameter | Predicted Value/Type | Description |

| Crystal System | Monoclinic or Triclinic | Common crystal systems for substituted aromatic compounds. mdpi.com |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for such molecules. |

| Intermolecular Forces | π-π stacking, C-H···O, C-H···F | Weak interactions governing the crystal packing. |

| Torsion Angle (C-C-O-C) | Non-planar | The propargyl group is likely twisted out of the benzene plane. |

Specialized Spectroscopic Techniques for Isotopic Analysis (e.g., Molecular Rotational Resonance (MRR) Spectroscopy for Deuterated Analogues)

Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique with exceptional selectivity, making it ideal for isotopic analysis. researchgate.netresearchgate.net MRR measures the rotational transitions of a molecule, which are exquisitely sensitive to its mass distribution (moments of inertia). unibo.it Consequently, every distinct isotopic variant (isotopologue) of a molecule has a unique and predictable MRR spectrum. unibo.it

For this compound, MRR could be used to analyze deuterated analogues with unparalleled clarity. For instance, if the terminal acetylenic proton were replaced with deuterium (B1214612) (D), the resulting change in mass would significantly alter the molecule's moments of inertia, leading to a completely distinct rotational spectrum. This allows for the unambiguous identification and quantification of the deuterated species in a mixture without the need for separation. brightspec.com This capability makes MRR a valuable tool for tracking isotopic labels in mechanistic studies or for performing compound-specific isotope analysis (CSIA). nih.gov

Theoretical and Computational Investigations of 1 Fluoro 2 Prop 2 Yn 1 Yloxy Benzene

Quantum Chemical Calculations: Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is widely employed to predict the ground state properties of molecules with a high degree of accuracy. For 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its optimized geometry, vibrational frequencies, and electronic characteristics. ajchem-a.comajchem-a.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage, while the LUMO is likely distributed over the aromatic ring and the propargyl group. The presence of the electronegative fluorine atom can influence the energy levels of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gap for a Representative Aromatic Ether

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap | 4.4815 |

Note: The values presented are for a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and serve as an illustrative example. ajchem-a.com

Reactivity descriptors derived from DFT calculations, such as Fukui functions and the Molecular Electrostatic Potential (MEP), provide valuable information about the reactive sites of a molecule. Fukui functions help in identifying the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the fluorine and oxygen atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the benzene ring and the terminal alkyne would exhibit a positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. By analyzing the delocalization of electron density between filled and vacant orbitals, NBO can provide insights into the stability of the molecule and the nature of its chemical bonds.

Conformational Analysis and Energy Landscapes

The flexibility of the prop-2-yn-1-yloxy side chain in this compound allows for the existence of different conformers. Conformational analysis aims to identify the most stable conformations and to determine the energy barriers for rotation around the single bonds. Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles. For similar molecules like o-fluoro-substituted Z-azobenzene, DFT calculations have been used to determine preferred conformations and rotational barriers. nih.gov

For this compound, the orientation of the propargyl group relative to the benzene ring is a key conformational feature. The most stable conformer is likely one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For reactions involving fluorinated aromatic ethers, computational studies can provide insights into the role of the fluorine substituent and the ether linkage in directing the reaction and influencing its rate. acs.orgresearchgate.netmdpi.com For instance, in a potential reaction, the alkyne group of this compound could undergo cycloaddition reactions, and computational studies could help in understanding the regioselectivity and stereoselectivity of such transformations.

Prediction of Spectroscopic Signatures from First Principles

Ab initio and DFT calculations can be used to predict various spectroscopic properties of molecules, including their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govdtic.mil By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. These computational predictions are invaluable for the characterization of new compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as a Monomer in Polymer Chemistry for Functional Materials

In polymer science, the demand for materials with precisely controlled properties has led to the extensive use of functional monomers. 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene serves as such a monomer, enabling the synthesis of advanced polymers with tailored characteristics. bldpharm.com

Post-polymerization modification is a powerful strategy for creating functional materials that would be difficult to synthesize directly from corresponding monomers. ugent.be The alkyne groups on polymers derived from this compound are ideal for such modifications using click chemistry. ugent.be The CuAAC reaction, for instance, allows for the highly efficient and specific covalent attachment of molecules containing an azide (B81097) group to the polymer's alkyne handles. researchgate.net This enables the precise introduction of a wide array of functionalities to tailor the material's properties for specific applications. For example, grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can impart antifouling properties, while attaching fluorescent dyes can create materials for sensing or imaging. mdpi.com

| Attached Molecule (Azide-Functionalized) | Resulting Polymer Property | Potential Application |

|---|---|---|

| Fluorescent Dyes | Optical emission | Sensors, bio-imaging |

| Polyethylene Glycol (PEG) | Hydrophilicity, protein resistance | Antifouling coatings, biomedical devices |

| Biomolecules (e.g., peptides, sugars) | Biocompatibility, specific binding | Biomaterials, targeted drug delivery |

| Cross-linking Agents (di-azides) | Network formation, insolubility | Hydrogels, resins, coatings |

Building Block for Complex Organic Synthesis

Beyond polymer science, this compound is a valuable building block for constructing more complex organic molecules. Its distinct functionalities—the fluorinated ring and the alkyne—can be manipulated selectively in multi-step synthetic sequences.

The compound serves as a precursor for creating sophisticated synthetic reagents and ligands for catalysis. bldpharm.com The fluorophenyl group can be used to tune the electronic properties of a catalyst's active site, while the alkyne group can be used to anchor the molecule to a solid support or to build larger, more complex ligand structures. The ability to introduce both a fluorine atom and a reactive alkyne in a single step makes it an efficient starting material in the synthesis of specialized chemical tools.

In the field of color chemistry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. bldpharm.com The aromatic ring is a common core structure (chromophore) in many colorants. The fluorine substituent can enhance the stability and alter the photophysical properties (i.e., color and fluorescence) of the final dye molecule. The alkyne group provides a reactive site for further elaboration of the dye's structure, such as linking it to other molecules or polymer chains, which is particularly useful for creating functional or "smart" dyes. jenabioscience.com

Development of Novel Chemical Probes and Tags via Alkyne Conjugation

The terminal alkyne is a bioorthogonal handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. This property is exploited in the development of chemical probes and tags for studying biological systems. rsc.org this compound can be incorporated into larger molecules to serve as a tag. Once tagged, the molecule of interest can be detected or isolated by "clicking" an azide-containing reporter molecule onto the alkyne handle. biorxiv.org This reporter can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or a drug molecule for targeted delivery. biorxiv.org

| Conjugated Molecule (Azide-Functionalized) | Probe Functionality | Research Area |

|---|---|---|

| Fluorescein Azide | Fluorescent labeling | Cellular imaging, microscopy |

| Biotin Azide | Affinity tagging | Protein pull-down, proteomics |

| Azide-modified Drug | Targeted delivery | Pharmacology, drug development |

| Azido-sugars | Glycan labeling | Glycobiology |

Engineering of Surface-Functionalized Materials

The engineering of materials with precisely controlled surface properties is a cornerstone of advanced materials science. This compound is a promising candidate for the covalent modification of surfaces due to its terminal alkyne group, which is readily available for "click chemistry" reactions.

The primary mechanism for attaching this compound to a surface is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction. This process would typically involve a substrate material whose surface has been pre-functionalized with azide groups. The reaction of the terminal alkyne of This compound with the surface-bound azides, in the presence of a copper(I) catalyst, results in the formation of a stable triazole linkage, covalently grafting the molecule to the surface.

The introduction of the 1-fluoro-2-(prop-2-yn-1-yloxy)phenyl moiety onto a surface is expected to significantly alter its properties. The fluorinated aromatic group can modify the surface energy, leading to changes in wettability and adhesion characteristics. The presence of the fluorine atom, with its high electronegativity, and the aromatic ring can introduce specific electronic and hydrophobic properties to the material's interface. researchgate.net

Detailed Research Findings:

Specific experimental data on the surface density, contact angle changes, and thermal stability of surfaces functionalized with This compound are not available in the reviewed scientific literature. However, based on studies of similar fluorinated and aromatic self-assembled monolayers, it is possible to project the outcomes of such surface modifications. researchgate.net Research on related propargyl ether compounds has demonstrated their utility in creating polymers with high thermal stability and specific dielectric properties, suggesting that surfaces functionalized with this compound could exhibit enhanced performance characteristics.

Hypothetical Surface Property Modifications:

The following interactive table illustrates the potential changes in the properties of a generic azide-functionalized substrate upon covalent attachment of This compound . This data is illustrative and based on the expected contributions of the compound's functional groups, pending experimental verification.

| Property | Initial State (Azide-Functionalized Surface) | Post-Functionalization (Projected) | Rationale for Change |

| Surface Energy | High | Lower | Introduction of a fluorinated aromatic group reduces surface energy. |

| Wettability (Water Contact Angle) | Hydrophilic (Low Contact Angle) | More Hydrophobic (Higher Contact Angle) | The fluorophenyl group imparts hydrophobic character to the surface. |

| Chemical Reactivity | Reactive towards alkynes | Passivated (or reactive via the benzene (B151609) ring) | The reactive azide groups are consumed during the cycloaddition reaction. |

| Thermal Stability | Substrate-dependent | Potentially Increased | The aromatic and triazole linkages can enhance thermal resistance. |

This conceptual framework underscores the potential of This compound as a valuable tool in materials science for the precise engineering of surface functionalities. Further experimental research is necessary to fully characterize the properties of materials modified with this compound and to explore its applications in areas such as specialized coatings, biocompatible surfaces, and advanced electronic materials.

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Reactivity and Selectivity

Future research will undoubtedly focus on the development of novel catalytic systems to enhance the reactivity and selectivity of transformations involving 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene. The presence of both an electron-withdrawing fluorine atom and an electron-rich alkyne presents unique challenges and opportunities for catalyst design.

Transition-Metal Catalysis: The development of transition-metal catalysts, particularly those based on nickel, palladium, and copper, will be crucial. For instance, Ni(II) complexes with bidentate phosphine (B1218219) ligands have shown efficacy in the cross-coupling reactions of fluoro-aromatics. mdpi.comresearchgate.net Future work could explore similar catalytic systems for the selective activation of the C-F bond in this compound, enabling controlled C-C and C-heteroatom bond formation. Furthermore, gold and iridium catalysts could be investigated for regioselective transformations of the alkyne group, such as hydrofluorination or the synthesis of complex heterocyclic structures. nih.govrsc.org

Organocatalysis: Organocatalysis presents a metal-free alternative for the transformation of this compound. Chiral organocatalysts could be designed to achieve enantioselective reactions at the propargyl position or to facilitate asymmetric cyclization reactions. mdpi.com

Photoredox and Electrocatalysis: The exploration of photoredox and electrocatalysis offers new avenues for activating this compound under mild conditions. These techniques could enable novel transformations that are not accessible through traditional thermal methods, such as radical-mediated additions to the alkyne or selective C-F bond functionalization. sigmaaldrich.com

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Transition-Metal | Selective C-F bond activation, cross-coupling reactions, alkyne functionalization. | Development of ligands to control selectivity, understanding reaction mechanisms. |

| Organocatalysis | Asymmetric synthesis, metal-free transformations. | Design of chiral catalysts for enantioselective reactions. |

| Photoredox/Electro- | Radical reactions, novel bond formations under mild conditions. | Exploration of new photocatalysts and electrochemical setups. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a critical step towards its efficient and scalable utilization. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for high-throughput screening. researchgate.netyoutube.com

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent transformations, will be a key research area. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. dntb.gov.ua

High-Throughput Experimentation: Automated platforms can be employed for the high-throughput screening of catalysts and reaction conditions for transformations involving this compound. nih.gov This will accelerate the discovery of new reactions and the optimization of existing ones. An automated electrochemical flow platform has been designed for accelerating library synthesis and reaction optimization. chemrxiv.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique combination of a fluorine atom and an alkyne group in this compound suggests the potential for novel and unexplored reaction pathways.

Cyclization Reactions: The ortho-disposition of the fluoro and propargyloxy substituents makes this compound an ideal precursor for a variety of cyclization reactions. Research into metal-catalyzed or radical-initiated cyclizations could lead to the synthesis of novel fluorinated heterocyclic compounds with potential biological activity. Photocyclization of ortho-iodoaryl ethers has been shown to proceed via triplet aryl cation intermediates, suggesting a potential pathway for related fluoro compounds. rsc.org

Domino and Cascade Reactions: Designing domino and cascade reactions starting from this compound will be a significant area of investigation. These multi-step transformations, occurring in a single pot, can rapidly generate molecular complexity from a simple starting material. researchgate.net

Click and Bioorthogonal Chemistry: The terminal alkyne functionality makes this compound a valuable tool for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Future research could explore its use in bioorthogonal labeling of biomolecules for imaging and diagnostic applications. The introduction of fluorine-18 (B77423) via click-radiolabeling is a growing area of interest. frontiersin.orgmdpi.com

Design of Next-Generation Advanced Materials Utilizing its Unique Features

The distinct properties imparted by the fluorine atom and the alkyne group make this compound an attractive building block for the design of next-generation advanced materials.

Fluoropolymers: This compound can serve as a monomer for the synthesis of novel fluoropolymers. numberanalytics.comnih.gov The resulting polymers may exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, membranes, and electronic materials. researchgate.netoecd.org

Functional Polyaryls: The alkyne group can be utilized in polymerization reactions, such as polycyclotrimerization, to create highly cross-linked and thermally stable polyaryl ethers. The fluorine atom can enhance the solubility and processability of these polymers while also improving their dielectric properties. Methods for functionalized polyaryl synthesis via aryne intermediates could be adapted for this purpose. acs.orgnih.gov

Organic Electronics: The electronic properties of this compound make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorine substituent can influence the energy levels of the resulting materials, potentially leading to improved device performance. Alkynyl ligands are already used as building blocks for phosphorescent emitters. acs.org

Synergistic Effects of Fluorine and Alkyne Functionalities in Advanced Systems

A deeper understanding of the synergistic effects between the fluorine atom and the alkyne functionality will be paramount for the rational design of advanced systems.

Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atom significantly influences the electron density of the aromatic ring and the alkyne. numberanalytics.com This can affect the reactivity of the molecule in various chemical transformations and can be harnessed to control the electronic properties of materials derived from it.

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in molecules, which can be critical for biological activity or for the packing of molecules in solid-state materials. nih.gov Understanding these conformational effects will be key to designing molecules with desired properties.

Enhanced Binding Interactions: In biological systems, the fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity of drug candidates. researchgate.net The alkyne group provides a handle for further functionalization or for covalent bonding to a target.

常见问题

What are the optimal synthetic routes for 1-fluoro-2-(prop-2-yn-1-yloxy)benzene, and how can reaction conditions be systematically optimized?

Level: Basic (Synthesis Methodology)

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 2-fluorophenol and propargyl bromide. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Base choice : Potassium carbonate or cesium carbonate improves nucleophilicity of the phenolic oxygen .

- Temperature control : Reactions often require reflux (80–120°C) to overcome activation barriers, but microwave-assisted synthesis can reduce time (e.g., 20 hours → 2 hours) .

- Workup : Ethyl acetate extraction followed by MgSO₄ drying and rotary evaporation yields the crude product, which can be purified via column chromatography (hexane:ethyl acetate gradient).

Validation : Monitor reaction progress by TLC and confirm purity via NMR (e.g., absence of propargyl bromide peaks at δ 4.7 ppm) .

How can spectroscopic techniques (NMR, FTIR, MS) be employed to unambiguously characterize this compound?

Level: Basic (Analytical Characterization)

Answer:

- ¹H/¹³C NMR :

- The propargyl ether group (CH₂-C≡CH) shows a triplet at δ 4.7 ppm (J = 2.4 Hz) for the methylene protons and a singlet at δ 2.5 ppm for the terminal alkyne proton.

- Fluorine’s electronegativity deshields adjacent aromatic protons, causing splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .

- ¹³C DEPTQ confirms the alkyne carbons (δ 70–80 ppm) and quaternary fluorine-bearing aromatic carbon (δ 160 ppm) .

- FTIR : Strong C≡C stretch at ~2100 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 178.06, with fragmentation peaks at m/z 123 (loss of propargyloxy group) .

What are the mechanistic implications of the fluorine and propargyloxy substituents on the compound’s reactivity in cross-coupling reactions?

Level: Advanced (Reactivity Analysis)

Answer:

- Fluorine :

- Propargyloxy Group :

- The alkyne moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazoles, useful in drug discovery .

- Terminal alkynes can undergo Sonogashira coupling with aryl halides, but competing Glaser coupling (dimerization) may occur if Cu(I) is not carefully controlled .

Experimental Design : To avoid dimerization, use Pd(PPh₃)₄/CuI catalysts under inert atmospheres and monitor reaction progress via GC-MS.

How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Level: Advanced (Computational Chemistry)

Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps, highlighting electron-deficient regions (e.g., para to fluorine) for nucleophilic attack.

- Transition state modeling (IRC analysis) predicts activation barriers for competing pathways (e.g., alkyne vs. aryl ring reactivity) .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled using OPLS-AA force fields.

Validation : Correlate computational predictions with experimental HPLC yields of regioselective products.

What strategies mitigate challenges in scaling up the synthesis of this compound for medicinal chemistry applications?

Level: Advanced (Process Chemistry)

Answer:

- Exotherm Management : Use jacketed reactors with controlled cooling during propargyl bromide addition to prevent thermal runaway .

- Byproduct Control : Implement inline FTIR to detect and quantify intermediates (e.g., hydrolyzed propargyl alcohol).

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and reduced toxicity .

Applications : The compound serves as a key intermediate in synthesizing triazole-based kinase inhibitors or fluorescent probes via click chemistry .

How do steric and electronic effects influence crystallization attempts of this compound?

Level: Advanced (Crystallography)

Answer:

- Steric Effects : The propargyloxy group’s linear geometry disrupts crystal packing, often leading to oily residues.

- Electronic Effects : Fluorine’s small size and high electronegativity favor π-stacking but may induce polymorphism.

Methodology :- Screen crystallization solvents (e.g., hexane/ethyl acetate mixtures) at varying temperatures.

- For single-crystal X-ray diffraction, use SHELXTL for structure solution and WinGX for refinement .

- If crystals remain elusive, characterize amorphous phases via PXRD and pair distribution function (PDF) analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。